molecular formula C16H12BrNO B14176968 8-Bromo-3-methyl-4-phenoxyquinoline CAS No. 922734-63-2

8-Bromo-3-methyl-4-phenoxyquinoline

Cat. No.: B14176968
CAS No.: 922734-63-2
M. Wt: 314.18 g/mol
InChI Key: DAAAZYUQFZPNRE-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-4-phenoxyquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-4-phenoxyquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-4-phenoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methyl-4-phenoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 8th position .

Scientific Research Applications

8-Bromo-3-methyl-4-phenoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-4-phenoxyquinoline involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-methyl-4-phenoxyquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

922734-63-2

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

8-bromo-3-methyl-4-phenoxyquinoline

InChI

InChI=1S/C16H12BrNO/c1-11-10-18-15-13(8-5-9-14(15)17)16(11)19-12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

DAAAZYUQFZPNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2Br

Origin of Product

United States

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